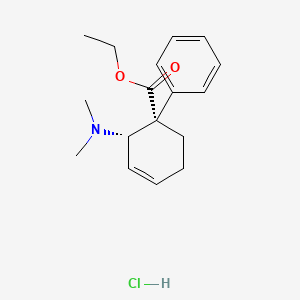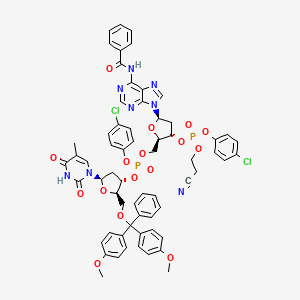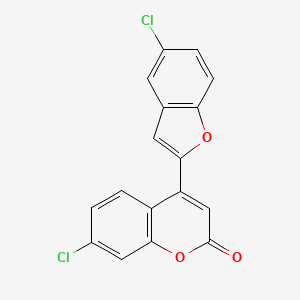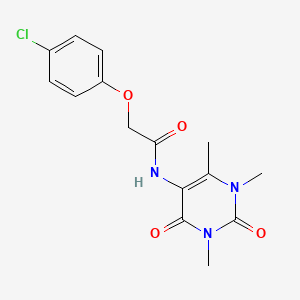
Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenoxy group and a tetrahydrotrimethylpyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)- typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with acetic anhydride in the presence of a base such as pyridine to form 4-chlorophenoxyacetate.
Synthesis of the Tetrahydrotrimethylpyrimidinyl Intermediate: This intermediate is synthesized by reacting 1,3,6-trimethyluracil with a reducing agent such as sodium borohydride to form the tetrahydro derivative.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the tetrahydrotrimethylpyrimidinyl intermediate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrotrimethylpyrimidinyl moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the chlorophenoxy group, potentially leading to the formation of hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Oxo derivatives of the tetrahydrotrimethylpyrimidinyl moiety.
Reduction Products: Hydroxy derivatives of the chlorophenoxy group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group may facilitate binding to hydrophobic pockets, while the tetrahydrotrimethylpyrimidinyl moiety may interact with active sites or allosteric sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- Acetamide, 2-(4-methoxyphenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-
- Acetamide, 2-(4-bromophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenoxy group (chlorine, methoxy, bromine).
- Reactivity: The presence of different substituents can influence the reactivity and stability of the compound. For example, the methoxy derivative may be more electron-donating, affecting its interaction with nucleophiles.
- Biological Activity: The different substituents can also impact the compound’s biological activity, with each derivative potentially having unique effects on molecular targets.
This detailed article provides a comprehensive overview of Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
142648-53-1 |
|---|---|
Molecular Formula |
C15H16ClN3O4 |
Molecular Weight |
337.76 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C15H16ClN3O4/c1-9-13(14(21)19(3)15(22)18(9)2)17-12(20)8-23-11-6-4-10(16)5-7-11/h4-7H,8H2,1-3H3,(H,17,20) |
InChI Key |
MCMMETANDKEDON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)NC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


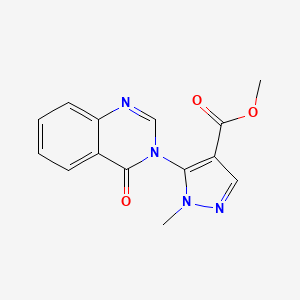
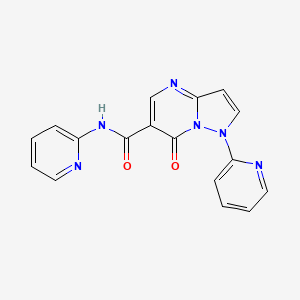
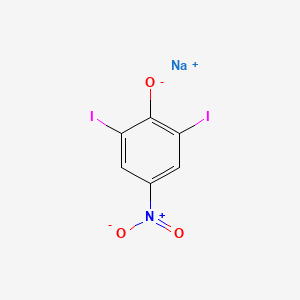
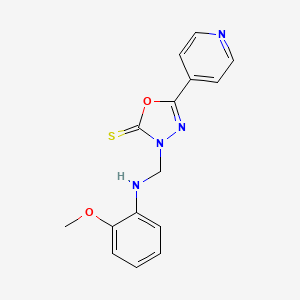
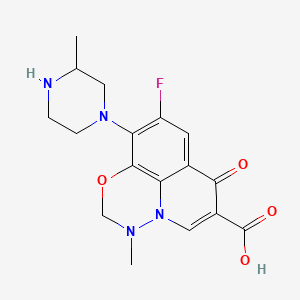
![(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B12729320.png)



